Product packaging for 2-(Nonylthio)benzimidazole(Cat. No.:CAS No. 93155-81-8)

2-(Nonylthio)benzimidazole

Cat. No.: B12120326
CAS No.: 93155-81-8
M. Wt: 276.4 g/mol
InChI Key: RAVJUQGUGBNILR-UHFFFAOYSA-N
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Description

2-(Nonylthio)benzimidazole (CAS 93155-81-8) is a chemical compound with the molecular formula C16H24N2S and is a member of the benzimidazole class of heterocyclic aromatics . The benzimidazole scaffold is a privileged structure and vital pharmacophore in medicinal chemistry, forming the basis of numerous therapeutic agents due to its wide range of biological activities . This particular 2-substituted derivative is a subject of research in the synthesis of novel surfactants and cationic salts, which are investigated for their potential pharmacological properties . Studies on related cationic benzimidazolium surfactants, synthesized from 2-mercaptobenzimidazole precursors, have shown promising peripheral analgesic effects and moderate sedative actions in experimental models, without exhibiting acute toxicity . As a 2-alkylthio-substituted benzimidazole, it serves as a key intermediate in organic synthesis and materials science . The product is provided for research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N2S B12120326 2-(Nonylthio)benzimidazole CAS No. 93155-81-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93155-81-8

Molecular Formula

C16H24N2S

Molecular Weight

276.4 g/mol

IUPAC Name

2-nonylsulfanyl-1H-benzimidazole

InChI

InChI=1S/C16H24N2S/c1-2-3-4-5-6-7-10-13-19-16-17-14-11-8-9-12-15(14)18-16/h8-9,11-12H,2-7,10,13H2,1H3,(H,17,18)

InChI Key

RAVJUQGUGBNILR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCSC1=NC2=CC=CC=C2N1

Origin of Product

United States

Advanced Spectroscopic Characterization of 2 Nonylthio Benzimidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity and environment can be constructed.

The ¹H NMR spectrum of 2-(Nonylthio)benzimidazole is characterized by distinct signals corresponding to the protons of the benzimidazole (B57391) ring and the nonyl alkyl chain. The aromatic region typically displays complex multiplets for the four protons on the benzene (B151609) ring, while the aliphatic region shows signals for the nine-carbon chain attached to the sulfur atom. A broad singlet for the N-H proton is also a key feature, often observed far downfield.

The chemical shifts are influenced by the electron-withdrawing nature of the benzimidazole ring and the sulfur atom. The protons on the carbon adjacent to the sulfur (α-CH₂) are deshielded and appear at a lower field compared to other methylene groups in the chain.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
N-H ~10.0 - 12.5 broad singlet - 1H
Ar-H (H4/H7) ~7.55 - 7.65 multiplet - 2H
Ar-H (H5/H6) ~7.20 - 7.30 multiplet - 2H
S-CH₂ (α) ~3.1 - 3.3 triplet ~7.5 2H
S-CH₂-CH₂ (β) ~1.7 - 1.9 quintet ~7.5 2H
-(CH₂)₆- ~1.2 - 1.5 multiplet - 12H

Note: Data is predicted based on spectra of analogous 2-(alkylthio)benzimidazole compounds. ias.ac.in

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, this includes the carbons of the benzimidazole ring and the nine carbons of the nonyl chain. The C2 carbon, bonded to both sulfur and two nitrogen atoms, is significantly deshielded and appears at a characteristic downfield shift, typically around 150-160 ppm. ias.ac.in The carbons of the benzene ring produce signals in the aromatic region (110-140 ppm). The aliphatic carbons of the nonyl chain are observed in the upfield region (14-35 ppm).

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (N-C-S) ~157.0
C3a/C7a (bridgehead) ~138.5
C4/C7 ~114.5
C5/C6 ~122.0
S-CH₂ (α) ~33.0
S-CH₂-CH₂ (β) ~31.8
-(CH₂)₆- ~22.6 - 29.5

Note: Data is predicted based on spectra of analogous 2-(alkylthio)benzimidazole compounds. ias.ac.inresearchgate.net

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). For this compound, COSY would show correlations between adjacent protons in the nonyl chain (e.g., between the α-CH₂ and β-CH₂ protons) and between neighboring protons on the aromatic ring. This helps in tracing the connectivity of the alkyl chain and assigning the aromatic system. ugm.ac.id

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra show direct one-bond correlations between protons and the carbons they are attached to. ugm.ac.id This allows for the direct assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~3.2 ppm would correlate with the carbon signal at ~33.0 ppm, confirming their assignment as the α-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. ugm.ac.id It is invaluable for connecting different fragments of the molecule. Key expected correlations for this compound would include a cross-peak between the α-CH₂ protons (~3.2 ppm) and the C2 carbon (~157.0 ppm), definitively linking the nonylthio chain to the benzimidazole core. Correlations between the N-H proton and the C2 and C7a carbons would also be expected.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present.

The IR spectrum of this compound would display several characteristic absorption bands:

N-H Stretch: A broad band in the region of 3100-3450 cm⁻¹, characteristic of the N-H bond in the imidazole (B134444) ring. rsc.orgmdpi.com

C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the CH₂ and CH₃ groups of the nonyl chain. mdpi.com

C=N Stretch: A strong band around 1620-1630 cm⁻¹, associated with the imine bond within the imidazole ring. rsc.org

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region due to the benzene ring.

C-S Stretch: This vibration is typically weak and can be difficult to assign but is expected in the 600-800 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch 3100 - 3450 Medium, Broad
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Strong
C=N Stretch 1620 - 1630 Strong

Note: Frequencies are predicted based on data for analogous benzimidazole derivatives. rsc.orgmdpi.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound (C₁₆H₂₄N₂S), the calculated molecular weight is 276.17 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 276.

The fragmentation of 2-(alkylthio)benzimidazoles often involves cleavage of the C-S bond. Key fragmentation pathways would likely include:

Loss of the nonyl radical: Cleavage of the S-C bond of the nonyl chain would result in a fragment at m/z = 149, corresponding to the benzimidazole-2-thiol radical cation.

McLafferty Rearrangement: If applicable, this could lead to the elimination of a neutral alkene fragment from the nonyl chain.

Cleavage within the alkyl chain: Fragmentation of the nonyl chain itself would produce a series of peaks separated by 14 mass units (-CH₂-).

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Predicted Fragment
276 [M]⁺ (Molecular Ion)
149 [M - C₉H₁₉]⁺

Note: Fragmentation patterns are predicted based on general principles and data for similar structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The benzimidazole ring is a chromophore that absorbs UV radiation.

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol is expected to show strong absorption bands characteristic of π → π* transitions within the conjugated benzimidazole system. Typically, benzimidazole derivatives exhibit two main absorption bands. mdpi.com The primary band (π → π*) is usually observed in the range of 270-290 nm, with a shoulder or a second band at a slightly shorter wavelength. mdpi.comresearchgate.net The attachment of the nonylthio group, an auxochrome, may cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted benzimidazole.

Table 5: Predicted UV-Vis Absorption Data for this compound

Electronic Transition Predicted λmax (nm)
π → π* ~280 - 290

Note: Absorption maxima are predicted based on data for 2-substituted benzimidazoles. mdpi.comresearchgate.net

X-ray Diffraction (XRD) for Single-Crystal Structural Elucidation and Molecular Conformation

Detailed structural information has been obtained for derivatives like 2-(butylthio)-1H-benzo[d]imidazole, which serves as an excellent model for the nonylthio counterpart. The molecular structure of these compounds is consistently confirmed through X-ray crystallography, revealing the key architectural features of the 2-(alkylthio)benzimidazole scaffold. nih.gov

The crystal structure of 2-(butylthio)-1H-benzo[d]imidazole was determined to be in the orthorhombic space group Pbca. nih.govresearchgate.net The analysis of its crystal packing reveals significant intermolecular interactions that stabilize the crystal lattice. Notably, intermolecular hydrogen bonds are a key feature, forming along the c-axis of the crystal. researchgate.net

Studies on a range of 2-substituted benzimidazole derivatives consistently show that the benzimidazole core is nearly planar. researchgate.net For instance, in the structure of 2-[2-(t-butylthio) phenyl]-1H-phenanthro[9,10-d]imidazole, which crystallizes in the monoclinic system with a P21/n space group, the fundamental benzimidazole system maintains its planarity. iajesm.com This planarity is a common characteristic of the benzimidazole ring system, influenced by the sp² hybridization of its constituent atoms.

The crystallographic data for a representative short-chain analogue, 2-(butylthio)-1H-benzo[d]imidazole, is summarized in the table below. researchgate.net This data provides a valuable reference point for predicting the structural parameters of this compound.

ParameterValue for 2-(butylthio)-1H-benzo[d]imidazole
Chemical FormulaC₁₁H₁₄N₂S
Formula Weight206.31
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)8.2311 (3)
b (Å)15.5898 (6)
c (Å)17.0279 (7)
α (°)90
β (°)90
γ (°)90
Volume (ų)2185.01 (15)
Z8

Computational and Theoretical Investigations of 2 Nonylthio Benzimidazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of molecules.

Table 1: Representative Calculated Geometric Parameters for a Benzimidazole (B57391) Derivative Core Structure

Parameter Bond Length (Å) Bond Angle (°)
C-N 1.38 -
C=N 1.32 -
C-S 1.77 -
N-C-N - 114.5
C-S-C - 103.2

Note: This table presents typical values for the benzimidazole core and thioether linkage based on general DFT studies of related compounds and is for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower stability. irjweb.com

For benzimidazole derivatives, the HOMO is typically localized on the benzimidazole ring, indicating its electron-donating capability. dergipark.org.tr The LUMO is also often found on the benzimidazole system. dergipark.org.tr The HOMO-LUMO energy gap can be used to calculate global reactivity descriptors such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω), which further quantify the molecule's reactivity. irjweb.com

Table 2: Calculated Electronic Properties of a Representative Benzimidazole Derivative

Parameter Value (eV)
EHOMO -6.25
ELUMO -1.75
Energy Gap (ΔE) 4.50
Chemical Hardness (η) 2.25
Chemical Softness (σ) 0.44
Electronegativity (χ) 4.00
Electrophilicity Index (ω) 3.56

Note: These values are illustrative and based on general findings for benzimidazole derivatives.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by second-order perturbation theory. sustz.com In benzimidazole derivatives, NBO analysis can reveal hyperconjugative interactions, such as those between the lone pairs of the nitrogen and sulfur atoms and the antibonding orbitals of the aromatic ring, which contribute to the molecule's stability. sustz.com

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. nih.gov It helps to identify the regions that are prone to electrophilic and nucleophilic attack. uni-muenchen.de In a typical MEP map, red areas indicate negative electrostatic potential (electron-rich), while blue areas represent positive electrostatic potential (electron-poor). nih.gov For a molecule like 2-(nonylthio)benzimidazole, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the sulfur atom, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms attached to the nitrogens would exhibit a positive potential, indicating them as sites for nucleophilic interaction. nih.gov

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. mdpi.com The NLO properties of organic molecules are related to their molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups. Benzimidazole derivatives have been investigated for their NLO properties due to the electron-rich nature of the benzimidazole ring system. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to predict how a molecule might interact with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is widely used in drug discovery to understand the binding modes and affinities of potential drug candidates. orientjchem.org Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors. orientjchem.orgvjs.ac.vnjchemlett.com

For this compound, molecular docking studies could be performed to predict its binding to various targets. For instance, a study on 6-chloro-2-(nonylthio)-1H-benzimidazole, a closely related compound, investigated its interaction with proteins involved in bacterial quorum sensing. semanticscholar.org Such studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. The benzimidazole core can participate in hydrogen bonding and π-π stacking interactions, while the nonylthio group can form hydrophobic interactions within the binding pocket of a target protein. semanticscholar.org These predicted interactions provide valuable insights into the compound's potential biological activity.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While specific MD studies exclusively focused on this compound are not prevalent in publicly accessible literature, the methodology is widely applied to related benzimidazole derivatives and other flexible molecules to understand their dynamic behavior. mdpi.commdpi.com These simulations typically involve placing the molecule in a simulated box of solvent, such as water, and calculating the forces between all atoms over a series of very short time steps (on the order of femtoseconds). nih.gov By integrating the equations of motion, a trajectory that describes the positions and velocities of the atoms over time is generated.

Analysis of this trajectory provides crucial information. For this compound, key parameters to be analyzed would include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference structure. A low RMSD over the course of a simulation suggests that the molecule maintains a stable conformation. frontiersin.orgresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuations of individual atoms or residues from their average position. frontiersin.org For this compound, this would highlight the flexibility of the nonyl tail compared to the relatively rigid benzimidazole ring system.

Conformational Clustering: By grouping similar structures from the trajectory, it is possible to identify the most populated or energetically favorable conformations of the molecule. This is particularly important for understanding the shape of the flexible nonyl chain. frontiersin.org

MD simulations can also be used to study the stability of this compound when interacting with other molecules, such as biological macromolecules. nih.gov In such studies, the stability of the complex is assessed, and key interactions, like hydrogen bonds, that contribute to binding are identified. researchgate.net For example, simulations of related benzimidazole derivatives have been used to understand their binding modes and stability within enzyme active sites. mdpi.comnih.gov

Table 1: Typical Parameters for an MD Simulation of this compound

Parameter Typical Value/Setting Purpose
Force Field AMBER, GROMOS, OPLS Defines the potential energy function of the system. mdpi.com
Solvent Model SPC, TIP3P (for water) Explicitly represents the solvent molecules. biorxiv.org
Simulation Box Cubic or Rectangular Defines the boundaries of the simulated system.
Time Step 1-2 fs The interval between successive calculations of forces and positions. nih.gov
Simulation Length Nanoseconds (ns) to Microseconds (µs) The total time the molecular motion is simulated. frontiersin.org
Ensemble NPT (constant Number of particles, Pressure, Temperature) Maintains constant pressure and temperature, mimicking laboratory conditions. biorxiv.org
Temperature 298 K or 310 K (25°C or 37°C) The temperature at which the simulation is run.
Pressure 1 bar The pressure at which the simulation is run.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. scholars.directnih.gov These models are typically statistical equations that relate numerical descriptors of the molecules to an observed response.

For this compound, a QSAR model would be developed as part of a larger study on a series of related 2-alkylthiobenzimidazoles to predict a specific biological activity, such as antifungal or anthelmintic efficacy. scholars.directnih.gov The goal is to understand which structural features are most important for the compound's activity.

The general workflow for a QSAR/QSPR study involving a compound like this compound includes:

Data Set Selection: A series of structurally related benzimidazole derivatives with measured biological activities (for QSAR) or properties (for QSPR) is compiled. This set is typically divided into a training set to build the model and a test set to validate it. nih.govresearchgate.net

Descriptor Calculation: Molecular descriptors, which are numerical values representing different aspects of the molecule's structure, are calculated. These can be categorized as:

Topological: Describing atomic connectivity (e.g., Galvez topological charge indices). ijpsr.com

Electronic: Describing the electronic environment (e.g., HOMO/LUMO energies, dipole moment). scholars.directbiolscigroup.us

Physicochemical: Representing properties like lipophilicity (logP) and topological polar surface area (TPSA). nih.govijpsr.com

Steric/3D: Describing the molecule's size and shape (e.g., surface area grid). nih.gov

Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation linking the descriptors (independent variables) to the activity/property (dependent variable). ajol.infoajol.info

Model Validation: The model's statistical significance and predictive power are rigorously tested using the training set and, crucially, the external test set. scholars.directresearchgate.net

Studies on related benzimidazole derivatives have shown that descriptors like the dipole moment, the energy of the highest occupied molecular orbital (HOMO), lipophilicity (logP), and various topological indices are often critical in determining their biological activity. scholars.directnih.govijpsr.combiolscigroup.us For this compound, the long nonyl chain would significantly influence descriptors related to lipophilicity and molecular size.

Table 2: Key Molecular Descriptors in QSAR/QSPR Studies of Benzimidazole Derivatives

Descriptor Type Example Descriptor Information Provided Relevance to this compound
Physicochemical logP (Lipophilicity) Governs membrane permeability and transport to the site of action. nih.gov The nonyl group provides high lipophilicity, likely a key factor in its activity.
Electronic Dipole Moment (µ) Describes the polarity of the molecule, influencing interactions. scholars.directbiolscigroup.us Reflects the charge distribution across the benzimidazole core and thioether linkage.
Electronic HOMO Energy (E_HOMO) Relates to the molecule's ability to donate electrons. scholars.directbiolscigroup.us Important for charge-transfer interactions with biological targets.
Topological TPSA Predicts transport properties and hydrogen bonding capacity. ijpsr.com The benzimidazole N-H group is a primary contributor.
3D/Steric Surface Area Grid (SAG) Relates to the molecule's size and potential for steric hindrance. nih.govresearchgate.net The bulky nonyl chain would give a high SAG value, influencing binding.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, such as their Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectra. These predictions are invaluable for confirming molecular structures, interpreting experimental data, and understanding electronic transitions. researchgate.netnih.gov

For this compound, Density Functional Theory (DFT) is the most common and reliable method used for these calculations. niscpr.res.inwalshmedicalmedia.com The process involves first optimizing the molecule's geometry to find its lowest energy conformation. Then, using this optimized structure, further calculations are performed to predict the spectroscopic parameters.

Vibrational Spectroscopy (IR): Theoretical vibrational frequencies are calculated to predict the IR spectrum. These calculations identify the characteristic stretching and bending modes of different functional groups. For this compound, this would include the N-H stretch of the imidazole ring, C-H stretches of the aromatic ring and nonyl chain, the C=N stretch, and the C-S stretch. Comparing the computed spectrum with an experimental one aids in the definitive assignment of absorption bands. researchgate.netniscpr.res.in

NMR Spectroscopy (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts. researchgate.netbeilstein-journals.org By predicting the ¹H and ¹³C chemical shifts for each unique atom in this compound, these calculations can help assign the peaks in an experimental NMR spectrum, which can be complex for larger molecules. walshmedicalmedia.com

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. researchgate.net This allows for the assignment of observed absorption bands to specific electronic transitions, such as π→π* transitions within the benzimidazole aromatic system. mdpi.com

Table 3: Computationally Predicted vs. Expected Experimental Spectroscopic Data for this compound

Spectroscopy Parameter Predicted Information (Computational) Expected Experimental Region
IR N-H stretch A sharp vibrational frequency calculated around 3100-3300 cm⁻¹ (unscaled). ~3100-3300 cm⁻¹
IR C-H stretch (alkyl) Multiple frequencies calculated for symmetric and asymmetric stretches. ~2850-2960 cm⁻¹
¹H NMR Aromatic Protons Calculated chemical shifts for the 4 protons on the benzo ring. ~7.2-7.8 ppm
¹H NMR N-H Proton A single calculated chemical shift, often broad and solvent-dependent. ~12-13 ppm (in DMSO-d₆)
¹³C NMR C=N Carbon Calculated chemical shift for the C2 carbon of the imidazole ring. ~150-155 ppm
UV-Vis π→π* Transition Calculated excitation energy corresponding to a specific wavelength (λ_max). ~270-290 nm

Note: Predicted values are highly dependent on the level of theory and basis set used in the calculation. Experimental values can vary based on solvent and concentration.

Solvent Effects on Molecular Properties through Continuum Solvation Models

The properties and behavior of a molecule can be significantly influenced by its solvent environment. numberanalytics.com Continuum solvation models are a computationally efficient way to account for these bulk solvent effects in quantum chemical calculations. ijcce.ac.irrsc.org Instead of explicitly modeling individual solvent molecules, these methods represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net

The Polarizable Continuum Model (PCM) and its variations (e.g., CPCM, IEF-PCM) and the Solvation Model based on Density (SMD) are among the most widely used continuum models. ijcce.ac.irmdpi.com In these models, the solute molecule (e.g., this compound) is placed in a cavity within the dielectric continuum. The charge distribution of the solute polarizes the surrounding solvent continuum, which in turn creates a reaction field that interacts with the solute, altering its energy and electronic structure. nih.gov

For this compound, applying a continuum solvation model would be essential for accurately predicting properties in solution, such as:

Conformational Energies: The relative stability of different conformers can change significantly between the gas phase and a polar solvent. A polar solvent might stabilize a more polar conformer that is less favorable in the gas phase.

Spectroscopic Properties: Solvent polarity can shift the positions of NMR signals and UV-Vis absorption maxima (solvatochromism). Continuum models can predict these shifts. nih.gov For example, the π→π* transitions in this compound are expected to be sensitive to solvent polarity.

Acid-Base Properties (pKa): The pKa value of the benzimidazole N-H proton is highly dependent on the solvent. Continuum models are used to calculate the free energy of solvation for both the protonated and deprotonated forms of the molecule, which is a critical part of theoretically predicting pKa values. mdpi.com

These models provide a balance between computational cost and accuracy, making them a standard tool for studying molecules in a solution-phase environment. numberanalytics.comroyalsocietypublishing.org

Table 4: Common Continuum Solvation Models and Their Application

Model Name Acronym Key Feature Typical Application for this compound
Polarizable Continuum Model PCM One of the earliest and most widely used models. ijcce.ac.ir Calculating geometry and energies in a standard solvent like water or ethanol (B145695).
Integral Equation Formalism PCM IEF-PCM An efficient formulation of PCM, widely available in software packages. ijcce.ac.ir Predicting solvent-induced shifts in UV-Vis or NMR spectra.
Conductor-like Screening Model COSMO Models the solvent as a conductor, which simplifies calculations. Often used for predicting properties in a wide range of solvents.
Solvation Model based on Density SMD A universal solvation model parameterized for a wide range of solvents. mdpi.com Accurately calculating solvation free energies for pKa prediction.

Coordination Chemistry of 2 Nonylthio Benzimidazole As a Ligand

Ligand Design Principles and Potential Coordination Sites of Benzimidazole (B57391) Derivatives

The benzimidazole scaffold is a cornerstone in the design of ligands for coordination chemistry. researchgate.netafjbs.com Its structure, featuring a fused benzene (B151609) and imidazole (B134444) ring, provides multiple potential coordination sites. The primary coordination typically occurs through the sp2-hybridized nitrogen atom of the imidazole ring. researchgate.netjocpr.com However, the introduction of substituents at the 2-position, such as the nonylthio group in 2-(Nonylthio)benzimidazole, introduces additional donor atoms, in this case, sulfur. This allows the ligand to act as a bidentate or bridging ligand, forming chelate rings with metal ions, which often leads to enhanced stability of the resulting complexes. researchgate.netresearchgate.net

The nonylthio group, with its long alkyl chain, also imparts significant lipophilicity to the ligand. This property can influence the solubility of the resulting metal complexes in nonpolar solvents and their interaction with biological membranes. The design of such ligands is often driven by the desire to fine-tune the electronic and steric properties of the coordination sphere around a metal center, thereby influencing the catalytic activity, magnetic properties, or biological efficacy of the complex. researchgate.netmdpi.com

The potential coordination sites in 2-(substituted)benzimidazole derivatives are primarily the imine nitrogen of the benzimidazole ring and the additional donor atoms (N, O, or S) in the substituent. researchgate.netresearchgate.net This dual-donor capability allows for the formation of stable five or six-membered chelate rings upon coordination with a metal ion. researchgate.netresearchgate.net

Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction, the nature of the metal ion, and the reaction conditions can be varied to control the final structure of the complex.

Preparation of Transition Metal Complexes (e.g., Cd(II), Ni(II))

The preparation of transition metal complexes with ligands similar to this compound, such as other 2-substituted benzimidazoles, is well-documented. For instance, complexes of Cd(II) and Ni(II) with various benzimidazole derivatives have been synthesized and characterized. mdpi.comnih.govrsc.orgorientjchem.org The synthesis generally involves mixing a solution of the ligand with a solution of the metal salt, such as cadmium chloride or nickel chloride, often in a 2:1 ligand-to-metal molar ratio. jocpr.comekb.eg The resulting complexes can then be isolated by filtration and purified by recrystallization.

For example, the synthesis of Ni(II) complexes with 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazole ligands resulted in compounds with the general formula [Ni(L)₂Cl₂], indicating a 1:2 metal-to-ligand stoichiometry. jocpr.com Similarly, Cd(II) complexes with benzimidazole derivatives have been successfully synthesized and characterized, demonstrating the versatility of this class of ligands. mdpi.comnih.gov While specific synthetic procedures for this compound with Cd(II) and Ni(II) are not detailed in the provided results, the general methodologies for related benzimidazole derivatives provide a clear blueprint for their preparation.

Formation of Main Group Element Complexes (e.g., Boron, Tin, Antimony)

The coordination chemistry of benzimidazole derivatives extends beyond transition metals to include main group elements like boron, tin, and antimony. mdpi.com For instance, 2-guanidinobenzimidazole (B109242) has been shown to form coordination complexes with these elements. mdpi.com Boron complexes, in particular, have been synthesized by reacting benzimidazole derivatives with borohydrides or boranes. mdpi.comnih.gov In these complexes, the benzimidazole derivative often acts as a bidentate ligand, coordinating to the boron atom through the pyridine-like nitrogen and another donor atom from the substituent, forming a stable ring structure. mdpi.com

Tin(IV) complexes with benzimidazole derivatives have also been prepared, showcasing a variety of coordination modes. These are typically synthesized by reacting the ligand with organotin chlorides, such as R₂SnCl₂ or R₃SnCl. mdpi.com While specific examples with this compound are not available, the established reactivity of similar ligands suggests that it would readily form complexes with main group elements under appropriate conditions.

Structural Characterization of Coordination Compounds

The elucidation of the structure of metal complexes is crucial for understanding their properties and potential applications. A combination of single-crystal X-ray diffraction and various spectroscopic techniques is typically employed for this purpose.

X-ray Crystallography of Metal-Benzimidazole Complexes

Studies on related systems, such as complexes of 1-methyl-2-(alkylthiomethyl)-1H-benzimidazoles with rhodium and iridium, have shown that these ligands form five-membered chelate rings with the metal. researchgate.net The metal-sulfur bond lengths are typically around 2.38 Å, while the metal-nitrogen bonds are shorter, at approximately 2.09 Å. researchgate.net In silver(I) complexes with similar ligands, longer Ag-S bonds (around 2.70 Å) and shorter Ag-N bonds (around 2.23 Å) are observed, resulting in a distorted tetrahedral coordination geometry. researchgate.net These findings provide a strong basis for predicting the structural features of this compound complexes.

Table 1: Representative Crystallographic Data for Metal-Benzimidazole Derivative Complexes

Compound Metal Coordination Geometry M-N Bond Length (Å) M-S Bond Length (Å) Reference
RhCl(C₅Me₅)(mmb) Rh(III) Octahedral ~2.09 ~2.38 researchgate.net
IrCl(C₅Me₅)(mmb) Ir(III) Octahedral ~2.09 ~2.38 researchgate.net
Ag(mmb)₂ Ag(I) Distorted Tetrahedral ~2.23 ~2.70 researchgate.net
Ag(mtb)₂ Ag(I) Distorted Tetrahedral ~2.23 ~2.70 researchgate.net

mmb = 1-methyl-2-(methylthiomethyl)-1H-benzimidazole; mtb = 1-methyl-2-(tert-butylthiomethyl)-1H-benzimidazole

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., FTIR, UV-Vis, NMR)

Spectroscopic techniques are invaluable for characterizing coordination compounds, especially when single crystals for X-ray diffraction are not obtainable.

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the coordination sites of a ligand by observing shifts in the vibrational frequencies of its functional groups upon complexation. nih.govnih.gov In benzimidazole complexes, the C=N stretching vibration of the imidazole ring, typically observed around 1630 cm⁻¹, often shifts to a lower frequency upon coordination to a metal ion, indicating the involvement of the imine nitrogen in bonding. mdpi.comnih.gov The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. mdpi.comnih.gov

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex. The spectra of metal complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, as well as d-d transitions for transition metal complexes. nih.govnih.gov These spectra can help in determining the coordination geometry of the metal ion. For instance, the electronic spectra of Ni(II) complexes can distinguish between tetrahedral and octahedral geometries. jocpr.commdpi.com

NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of diamagnetic complexes in solution. nih.govresearchgate.netthermofisher.com In ¹H NMR spectra of benzimidazole complexes, the chemical shifts of the protons on the benzimidazole ring, particularly the N-H proton, can be significantly affected by coordination to a metal ion. mdpi.comnih.gov Changes in the chemical shifts of the protons on the nonylthio substituent would provide direct evidence of the sulfur atom's involvement in coordination. For paramagnetic complexes, NMR can still provide useful information, although the signals are often broadened.

Table 2: Key Spectroscopic Features for Characterizing Metal-Benzimidazole Complexes

Spectroscopic Technique Key Observation Interpretation
FTIR Shift in C=N stretching frequency Coordination of the imine nitrogen
New bands in the far-IR region Formation of M-N and M-S bonds
UV-Vis d-d transition bands Information on coordination geometry (for transition metals)
Charge transfer bands (LMCT/MLCT) Electronic interactions between metal and ligand

| NMR | Changes in chemical shifts of ligand protons | Identification of coordination sites in solution |

Theoretical Studies on Metal-Ligand Bonding and Coordination Geometries

Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable for elucidating the intricacies of metal-ligand interactions in complexes involving benzimidazole derivatives. While specific computational studies on this compound are not extensively documented in the literature, a wealth of information can be gleaned from theoretical investigations into structurally related 2-(alkylthio)benzimidazole and other functionalized benzimidazole ligands. These studies provide a robust framework for understanding the electronic structure, bonding nature, and preferred coordination geometries of metal complexes with ligands like this compound.

Quantum chemical calculations are instrumental in determining the optimized geometries of these complexes. dergipark.org.trekb.eg For instance, in related metal complexes of benzimidazole derivatives, DFT calculations have been used to predict bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. researchgate.netnih.gov The coordination of the benzimidazole ligand to a metal ion typically occurs through the pyridine-type nitrogen atom (N3) of the imidazole ring. researchgate.net In the case of this compound, the thioether sulfur atom presents a potential second coordination site, allowing the ligand to act in a bidentate fashion, forming a stable five-membered chelate ring with the metal center.

Frontier Molecular Orbital (HOMO-LUMO) analysis is another critical aspect of these theoretical studies. dergipark.org.trresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a determinant of the chemical reactivity and stability of the complex. dergipark.org.tr In metal complexes of benzimidazole derivatives, the HOMO is often localized on the ligand, while the LUMO is centered on the metal ion or distributed over the entire complex. Coordination to a metal ion generally leads to a reduction in the HOMO-LUMO energy gap compared to the free ligand, which can be correlated with the enhanced biological activity of the complexes. rsc.org

The following table summarizes typical data obtained from DFT studies on related benzimidazole metal complexes, which can be considered analogous to what would be expected for this compound complexes.

Parameter Typical Calculated Value/Observation Significance
Optimized Geometry Distorted tetrahedral or square planar for M(II) ionsPredicts the 3D arrangement of atoms
M-N Bond Length ~2.0 - 2.2 ÅIndicates the strength of the coordination bond
M-S Bond Length ~2.3 - 2.5 ÅConfirms the participation of the thioether sulfur in coordination
NBO Charge Transfer Significant ligand-to-metal charge donationQuantifies the covalent character of the metal-ligand bond
HOMO-LUMO Gap Typically decreases upon complexationRelates to the chemical reactivity and electronic transitions of the complex

Supramolecular Assembly and Host-Guest Interactions Involving Benzimidazole Ligands

The benzimidazole scaffold is a versatile building block in supramolecular chemistry, capable of forming extended architectures through various non-covalent interactions. Current time information in Bangalore, IN. The physicochemical properties of benzimidazole derivatives, including this compound, allow for their assembly through hydrogen bonding, π-π stacking, and metal coordination. Current time information in Bangalore, IN. The presence of the N-H proton in the benzimidazole ring allows for the formation of strong hydrogen bonds, often leading to the creation of dimers or one-dimensional chains in the solid state. nih.gov The aromatic benzimidazole core facilitates π-π stacking interactions, which further stabilize the supramolecular assemblies. mdpi.com

The introduction of a long alkyl chain, such as the nonyl group in this compound, adds another dimension to its supramolecular behavior. The hydrophobic nonyl chains can engage in van der Waals interactions, leading to the segregation of polar and non-polar domains within the crystal lattice. This can result in the formation of layered structures or micelles in solution.

Metal coordination is a powerful tool for directing the self-assembly of benzimidazole ligands into predictable and well-defined supramolecular structures, such as metal-organic frameworks (MOFs) and coordination polymers. Current time information in Bangalore, IN.researchgate.net The ability of this compound to act as a bidentate N,S-donor ligand makes it a suitable candidate for the construction of such materials. The geometry of the resulting supramolecular assembly is dictated by the coordination preference of the metal ion and the stereochemistry of the ligand. For instance, tetrahedral metal ions could lead to the formation of three-dimensional networks, while square planar ions might favor the formation of one- or two-dimensional structures. The thioether functionality in ligands has been shown to be effective in the functionalization of MOFs, enhancing their stability and properties. acs.org

Host-guest chemistry involving benzimidazole derivatives has also been an area of active research. The benzimidazole ring can act as a guest, being encapsulated within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a cucurbituril. mdpi.comorientjchem.org This encapsulation can modify the physicochemical properties of the benzimidazole derivative, such as its solubility and fluorescence. dergipark.org.trmdpi.com Studies on related systems have shown that the hydrophobic alkyl chain of a guest molecule can be encapsulated within the hydrophobic cavity of a host, while the more polar benzimidazole headgroup remains at the portal of the host. acs.org This type of host-guest interaction is primarily driven by the hydrophobic effect and can be studied using techniques like NMR spectroscopy and X-ray crystallography. mdpi.comorientjchem.org

The table below summarizes the key interactions and resulting structures in the supramolecular chemistry of benzimidazole ligands.

Interaction Type Participating Groups Resulting Supramolecular Structure
Hydrogen Bonding Benzimidazole N-H and N atomsDimers, chains, sheets nih.gov
π-π Stacking Aromatic benzimidazole ringsStacked columns, herringbone motifs mdpi.com
Metal Coordination Benzimidazole N and thioether S with metal ionsCoordination polymers, Metal-Organic Frameworks (MOFs) Current time information in Bangalore, IN.researchgate.net
Hydrophobic Interactions Nonyl chainsMicelles, bilayers, segregated domains
Host-Guest Interactions Benzimidazole derivative (guest) and macrocycle (host)Inclusion complexes mdpi.comorientjchem.org

Investigation of Structure Activity Relationships in 2 Nonylthio Benzimidazole Analogues

Design Principles for Modulating Molecular Structure and Lipophilicity

The molecular structure and lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids) of 2-(Nonylthio)benzimidazole analogues are key determinants of their biological activity. Lipophilicity influences how a compound is absorbed, distributed, metabolized, and excreted (ADME) in an organism. By strategically altering the chemical structure, researchers can fine-tune these properties to optimize a compound's effectiveness.

Substituent Effects on the Benzimidazole (B57391) Nucleus

The benzimidazole nucleus is a versatile scaffold in medicinal chemistry, and substitutions on this ring system can significantly alter a compound's biological activity. nih.govnih.gov The position and nature of these substituents play a critical role. nih.gov

Key findings from various studies on benzimidazole derivatives highlight the following:

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents on the benzimidazole ring can have a profound effect. For instance, in some series of benzimidazole derivatives, the presence of an electron-withdrawing nitro group at the 6-position was found to be more active than compounds with electron-donating groups. nih.gov Conversely, other studies have shown that electron-releasing groups like methoxy (B1213986) can enhance anti-inflammatory activity. nih.gov

Positional Importance: Substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold have been shown to greatly influence anti-inflammatory activity. nih.govmdpi.com For example, a chloro group at the 6th position of a quinoline (B57606) ring attached to the 2nd position of benzimidazole was found to be significant for antibacterial activity. rjptonline.org

Steric Factors: The size and shape of substituents can also be important. Ortho-substituted phenyl groups, for instance, can enhance steric interactions with target proteins. vulcanchem.com

A quantitative structure-activity relationship (QSAR) study on a set of benzimidazole analogues identified a positive correlation between descriptors like topological polar surface area (TPSA), H-bond acceptors, and lipophilicity (iLOGP) with antimicrobial activity. ijpsr.com This indicates that a balance of these properties is crucial for designing potent compounds.

Influence of the Nonylthio Chain Length and Modifications

The length and nature of the alkylthio chain at the C2 position of the benzimidazole ring are critical for modulating lipophilicity and, consequently, biological activity.

Chain Length and Lipophilicity: Longer alkyl chains generally increase lipophilicity, which can improve cellular uptake. vulcanchem.com Studies on other heterocyclic compounds, such as 2-amino-5-alkyl-1,3,4-thiadiazoles, have demonstrated that the length of the alkyl chain plays a significant role in their properties. researchgate.net

Optimal Chain Length: Research on phenoxyalkylbenzimidazoles has indicated that a linker length of three to four carbons is often favored for certain biological activities. acs.orgnih.gov While this is a different class of compounds, it underscores the principle that an optimal chain length often exists for maximizing interaction with a biological target.

Thioether Moiety: The sulfur atom in the thioether linkage is not just a simple linker. It contributes to the electronic properties of the molecule and can be involved in redox activity and metal coordination, potentially offering advantages over simple alkyl chains. vulcanchem.com In some instances, a sulfinyl derivative (containing a -S(O)- group) was found to be more effective than the corresponding thio derivative. jocpr.com

Impact of N-Substitution on Interaction Profiles

Substitution on the nitrogen atom(s) of the benzimidazole ring (N-substitution) is a common strategy to modify the properties of these compounds. N-substitution prevents tautomerism, a process where a hydrogen atom moves from one nitrogen to another, which can be important for consistent interaction with a biological target. nih.gov

Increased Activity: In some cases, N-substitution can increase biological activity. For example, with 1-benzyl substitution, the activity of certain benzimidazole derivatives was found to increase. jocpr.com

Influence on Efficacy: The biological properties of the benzimidazole system are strongly influenced by substitution at the N-1 and C-2 positions, with the N-1 position in particular being able to positively influence chemotherapeutic efficacy. acs.org

Modulating Interactions: N-substitution can introduce new points of interaction with a biological target. For instance, a study on N-substituted 2-(2,2,2-trifluoroethyl)-5,6-dichloro-benzimidazoles showed that benzyl (B1604629) substitution with a bromine at the 4th position resulted in a potent compound. nih.gov

The table below summarizes the effects of different substitutions on the benzimidazole scaffold based on various research findings.

Substitution PositionSubstituent TypeObserved EffectReference(s)
Benzimidazole C6Electron-withdrawing (e.g., Nitro)Increased activity in some derivatives nih.gov
Benzimidazole C6Electron-donating (e.g., Methoxy)Enhanced anti-inflammatory activity in some cases nih.gov
Benzimidazole C2Ortho-substituted phenylEnhanced steric interactions vulcanchem.com
C2-Alkyl ChainLonger chainsImproved lipophilicity and cellular uptake vulcanchem.com
C2-LinkerThioether vs. SulfinylSulfinyl derivative showed higher efficacy in one study jocpr.com
Benzimidazole N1Benzyl groupIncreased activity in certain derivatives jocpr.com
Benzimidazole N1Substituted benzylPotent activity observed with specific substitutions nih.gov

Methodologies for Assessing Molecular Interactions with Biological Targets

To understand how this compound and its analogues exert their effects at a molecular level, various experimental and computational methods are employed. These techniques allow researchers to investigate the interactions of these compounds with specific biological targets, such as enzymes.

Enzyme Inhibition Assays (e.g., targeting DprE1, Pks13 for research purposes)

Enzyme inhibition assays are fundamental tools for determining the potency of a compound against a specific enzyme. For research into potential antitubercular agents, enzymes like Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) and Polyketide Synthase 13 (Pks13) are important targets. mdpi.com

DprE1 Inhibition: DprE1 is a crucial enzyme for the synthesis of the mycobacterial cell wall. researchgate.net The activity of DprE1 inhibitors can be measured using assays that monitor the enzymatic reaction. For example, a common method involves a coupled assay using Amplex Red and horseradish peroxidase, where the generation of a fluorescent product (resorufin) is measured. researchgate.net Inhibition of DprE1 by a compound leads to a decrease in the rate of resorufin (B1680543) formation, allowing for the determination of inhibitory concentrations (e.g., IC50 values). researchgate.net Some inhibitors, like certain benzothiazinones, act by forming a covalent bond with a cysteine residue in the active site of DprE1. nih.gov

Pks13 Inhibition: Pks13 is another essential enzyme in Mycobacterium tuberculosis, involved in the synthesis of mycolic acids, which are key components of the cell wall. mdpi.com In silico docking studies are often used to predict the binding affinity of compounds to Pks13. mdpi.com These computational methods can provide insights into the potential binding modes and interactions of inhibitors with the enzyme's active site. mdpi.com

The results from these assays, often presented as IC50 values (the concentration of an inhibitor required to reduce the enzyme's activity by 50%), are critical for comparing the potency of different analogues and guiding further structural modifications.

Investigation of Radical Scavenging Mechanisms

Some benzimidazole derivatives have been shown to possess antioxidant properties by acting as radical scavengers. mdpi.com This activity is typically assessed using in vitro assays that measure the compound's ability to neutralize stable free radicals.

DPPH Assay: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate antioxidant activity. researchgate.netdergipark.org.tr In this assay, the stable DPPH radical has a deep violet color. When it is reduced by an antioxidant, the color changes to a pale yellow. The degree of color change, measured spectrophotometrically, is proportional to the radical scavenging activity of the compound. researchgate.net

Mechanism of Action: The ability of benzimidazoles to act as radical scavengers can be attributed to their chemical structure, which may allow them to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. researchgate.net Computational studies can be used to calculate bond dissociation enthalpies to propose models for the hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms of antioxidant activity. researchgate.net

While some 2-mercaptobenzimidazole (B194830) derivatives have shown moderate antioxidant activity, others have not demonstrated significant effects. researchgate.net The introduction of hydroxyl groups to the phenyl ring at the C-2 position of the benzimidazole has been found to confer radical scavenging properties. mdpi.com

The following table presents a hypothetical data set illustrating the kind of results that might be obtained from enzyme inhibition and radical scavenging assays for a series of this compound analogues.

CompoundDprE1 Inhibition (IC50, µM)Pks13 Binding Affinity (Docking Score, kcal/mol)DPPH Radical Scavenging (IC50, µM)
This compound 5.2-7.8>100
Analogue A (Shorter C5 chain) 12.5-6.5>100
Analogue B (N1-benzyl substitution) 2.1-8.585
Analogue C (C5-nitro substitution) 3.8-8.1>100
Analogue D (C2-phenylhydroxyl substitution) 8.9-7.245

Computational Approaches to Structure-Activity Correlation

Computational methods provide deep insights into the molecular interactions that govern the biological activity of a compound. By modeling these interactions, researchers can predict the activity of yet-to-be-synthesized molecules, prioritize candidates for synthesis, and rationalize observed SAR trends. For benzimidazole derivatives, these approaches have been widely applied to elucidate their mechanisms of action and to design more potent and selective agents. nih.govuc.pt

The design of novel this compound analogues and other related compounds often follows two primary computational strategies: ligand-based and structure-based design. rroij.comnih.gov

Ligand-Based Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active molecules, a pharmacophore model can be developed, or quantitative structure-activity relationship (QSAR) models can be constructed.

A study on 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazoles utilized a ligand-based approach to guide the synthesis of new antiviral agents. nih.gov After identifying a promising 2-benzylthio analogue, further modifications were made using the Topliss Tree, a systematic method for analogue design based on the physicochemical properties of substituents. nih.gov Although in this specific case the newly synthesized analogues did not show improved activity, the study demonstrates the application of ligand-based principles in exploring the SAR of 2-(alkylthio)benzimidazoles. nih.gov

Structure-Based Design: When the 3D structure of the target protein (e.g., an enzyme or receptor) is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) becomes a powerful tool. This method involves docking candidate molecules into the active site of the target to predict their binding affinity and orientation.

For instance, structure-based approaches have been successfully used to design benzimidazole-2-carbamate derivatives as tubulin polymerization inhibitors. nih.gov By employing docking and molecular dynamics simulations, researchers were able to understand the binding modes of these derivatives within different β-tubulin isotypes, providing a rationale for their selective toxicity and guiding the development of new anticancer agents. nih.govijpcbs.com While not specific to this compound, these studies highlight the potential of SBDD for this class of compounds, should a relevant target structure be identified.

The table below illustrates a hypothetical application of these design principles to this compound analogues, indicating the type of data that would be generated in such a study.

Analogue Modification Design Principle Predicted Activity Rationale
2-(Octylthio)benzimidazoleShortening of alkyl chainLigand-BasedPotentially lower lipophilicity, may affect cell permeabilityBased on SAR of related 2-alkylthio compounds
2-(Decylthio)benzimidazoleLengthening of alkyl chainLigand-BasedPotentially higher lipophilicity, may enhance binding in a hydrophobic pocketBased on SAR of related 2-alkylthio compounds
5-Nitro-2-(nonylthio)benzimidazoleAddition of nitro groupStructure-BasedCould form specific hydrogen bonds with target residuesDocking into a hypothetical enzyme active site
1-Methyl-2-(nonylthio)benzimidazoleN-alkylationLigand/Structure-BasedMay alter planarity and interaction with targetComparison with known N-substituted benzimidazoles

Pharmacophore modeling and virtual screening are computational techniques that have revolutionized the early stages of drug discovery. nih.govresearchgate.netjaptronline.com

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to bind to a specific biological target. japtronline.com These models can be generated either from a set of active ligands (ligand-based) or from the ligand-target complex (structure-based).

For the broader class of benzimidazole derivatives, pharmacophore models have been developed for various targets. For example, a pharmacophore model for E. coli DNA gyrase B inhibitors was created to guide the design of new benzimidazole-based antibacterials. uc.pt This model identified the importance of hydrogen bond donors and acceptors at specific positions on the benzimidazole scaffold. uc.pt Another study developed a pharmacophore model for estrogen alpha receptor antagonists, which successfully identified a promising benzimidazole derivative from a large database. researchgate.netjaptronline.com

Virtual Screening: Once a pharmacophore model is established or a target structure is prepared, it can be used to screen large virtual libraries of compounds to identify those that match the required features. nih.govctu.edu.vn This process, known as virtual screening, can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

A structure-based virtual screening campaign targeting the enzyme indoleamine 2,3-dioxygenase-1 (IDO1) led to the identification of a novel class of benzimidazole inhibitors. researchgate.net From a database of over 8 million molecules, a small number of promising candidates were selected, synthesized, and tested, resulting in the discovery of highly potent IDO1 inhibitors. researchgate.net This highlights the power of virtual screening to efficiently explore vast chemical spaces and identify novel active scaffolds.

The following table provides examples of antibacterial activity for this compound and a related derivative, which could serve as a basis for developing a pharmacophore model for antibacterial agents in this class.

Compound Structure Activity (Zone of inhibition in mm) Reference
1-Nonyl-2-(nonylthio)-1H-benzimidazoleS. aureus: 25.33±4.03 researchgate.net
1,3-Dinonyl-2-(nonylthio)-1H-benzimidazolium bromideS. aureus: 30±2.12, E. coli: 19.66±1.29 researchgate.netnih.gov

Applications of 2 Nonylthio Benzimidazole in Materials Science and Agrochemicals

Functional Materials Development

The benzimidazole (B57391) moiety is a robust structural backbone that has been exploited in the development of a wide range of functional materials. Its derivatives are recognized for their thermal stability, chemical resistance, and ability to interact with other materials and surfaces. imist.macsic.es

Role as Surfactants and Amphiphiles

Surfactants, or surface-active agents, are compounds that lower the surface tension between two substances, such as a liquid and a solid or two immiscible liquids. wikipedia.org They are typically amphiphilic organic compounds, meaning they possess both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. wikipedia.org

Derivatives of 2-mercaptobenzimidazole (B194830), such as 2-(Nonylthio)benzimidazole, fit this structural paradigm. The long nonyl chain provides the hydrophobic character, while the benzimidazole ring, particularly when quaternized to form a benzimidazolium salt, acts as the hydrophilic head. nih.govresearchgate.net This structure makes them part of an interesting family of cationic amphiphiles. nih.govresearchgate.net The properties of these surfactants, including their biological and pharmacological applications, can be easily modulated by altering the structure and the counterion. nih.gov Research has highlighted that a significant number of benzimidazole derivatives are utilized as surfactants. researchgate.netresearchgate.net For instance, 1-nonyl-2-(nonylthio)-1H-benzimidazole has been synthesized and studied for its properties. researchgate.net

Table 1: Surfactant-Related Benzimidazole Derivatives and Their Studied Properties This table is generated based on data from related benzimidazole compounds.

Compound Name Derivative Type Studied Application/Property Reference
1,3-Dinonyl-2-(nonylthio)-1H-benzimidazolium bromide Cationic Surfactant Analgesic and psychotropic activities nih.gov
1-Nonyl-2-(nonylthio)-1H-benzimidazole Intermediate/Surfactant Precursor Antibacterial activity researchgate.netresearchgate.net
Geminal benzimidazolium surfactants Cationic Surfactant Modification of montmorillonite (B579905) for polymer nanocomposites researchgate.net

Integration into Polymer Systems and Composites

The inherent thermal and mechanical stability of the benzimidazole ring makes it a valuable component in high-performance polymers and composites. csic.eskpi.ua Polybenzimidazoles (PBIs) are known for their high glass transition temperatures (Tg) and excellent chemical resistance. kpi.ua

Research has focused on incorporating benzimidazole units into other polymer chains, such as polyamides and poly(arylene ether)s, to create materials with enhanced properties. csic.eskpi.ua For example, combining aromatic amide and benzimidazole units within a polymer chain results in polymers with high Tg. csic.es These poly(benzimidazole-amide)s have shown the potential for creating high-strength, high-modulus fibers. csic.es Similarly, poly(arylene ether benzimidazole)s exhibit high tensile strengths and moduli, with good retention of these properties at elevated temperatures. kpi.ua

In the realm of composites, benzimidazole-based surfactants have been used to modify clays (B1170129) like montmorillonite. This modification creates an organoclay that can be effectively dispersed within a polymer matrix to form polymer organoclay nanocomposites. researchgate.net These composites often exhibit improved mechanical and thermal properties compared to the base polymer.

Table 2: Properties of Benzimidazole-Containing Polymers This table is generated based on data from representative poly(benzimidazole) systems.

Polymer Type Glass Transition Temp. (Tg) Tensile Strength (at 23°C) Tensile Modulus (at 23°C) Key Feature Reference
Poly(arylene ether benzimidazole)s 264–352°C 121–157 MPa 3.7–4.5 GPa High thermal stability and mechanical properties. kpi.ua
Poly(benzimidazole-amide)s >300°C (Typically) >100 MPa >2.2 GPa Potential for high-strength fibers. csic.es

Investigations into Corrosion Inhibition Properties

Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors, particularly for mild steel in acidic environments like hydrochloric acid (HCl) solutions. imist.manih.govresearchgate.net Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that shields the metal from corrosive agents. imist.ma

The adsorption mechanism can involve two types of interactions: physisorption, which is based on weak van der Waals forces, and chemisorption, which involves the formation of stronger chemical bonds between the inhibitor and the metal. imist.ma The benzimidazole molecule contains nitrogen and, in the case of thio-derivatives like this compound, sulfur atoms. These heteroatoms act as active centers for adsorption onto the steel surface. researchgate.net The presence of the benzimidazole ring and its substituents allows these compounds to effectively block both the anodic (metal dissolution) and cathodic (hydrogen evolution) processes of corrosion. researchgate.net The efficiency of inhibition generally increases with the concentration of the benzimidazole derivative. nih.govresearchgate.net Studies show that benzimidazole derivatives can achieve high inhibition efficacy, with values reported up to 95.4%. nih.gov

Agrochemical Formulations

In addition to materials science, the benzimidazole scaffold is a cornerstone in the development of various agrochemicals due to its potent biological activity.

Research into Fungicidal Mechanisms (e.g., microtubule inhibition)

Benzimidazole compounds are a major class of systemic fungicides used to control a wide range of plant diseases. mdpi.comnih.gov Their primary mechanism of action is the disruption of microtubule assembly in fungal cells. mdpi.comnih.govresearchgate.net

Microtubules are essential cytoskeletal structures made of α- and β-tubulin protein dimers. They play a critical role in cell division, specifically in the formation of the mitotic spindle that segregates chromosomes. mdpi.commdpi.com Benzimidazole fungicides, such as carbendazim (B180503) and thiabendazole (B1682256), bind to the β-tubulin subunit. mdpi.comnih.gov This binding inhibits the polymerization of tubulin dimers into microtubules. mdpi.comnih.gov The failure to form functional microtubules disrupts mitosis, leading to a cell cycle arrest and ultimately inhibiting fungal growth. mdpi.com This targeted action on tubulin polymerization is a well-established basis for the fungicidal properties of the benzimidazole chemical family. nih.gov

Studies as Plant Growth Regulators

Plant growth regulators (PGRs) are chemicals used to modify plant growth in desirable ways, such as inhibiting excessive shoot growth, promoting flowering, or enhancing resistance to environmental stresses like drought or frost. google.comontario.ca These substances can influence various metabolic processes within the plant. google.com The major classes of PGRs include auxins, gibberellins, and cytokinins, among others. ontario.ca

Derivatives of 2-mercaptobenzimidazole have been identified as serving as plant growth regulators. researchgate.netresearchgate.net While specific research detailing the precise mechanisms of this compound is not extensively published, its structural relationship to this class of compounds suggests its potential for similar activity. PGRs like naphthaleneacetic acid (NAA) and benzyladenine (BA) are used to improve the quality, yield, and aromatic compound production in various crops. mdpi.com The application of PGRs can lead to significant enhancements in agricultural production by allowing for better management of plant architecture and development. ontario.camdpi.com

Table of Mentioned Compounds

Compound Name
This compound
2-Mercaptobenzimidazole
1,3-Dinonyl-2-(nonylthio)-1H-benzimidazolium bromide
1-Nonyl-2-(nonylthio)-1H-benzimidazole
Montmorillonite
Poly(benzimidazole-amide)s
Poly(arylene ether benzimidazole)s
Carbendazim
Thiabendazole
Naphthaleneacetic acid (NAA)
Benzyladenine (BA)
Nocodazole
Albendazole

Applications in the Textile Industry (e.g., as dispersing agents)

The textile industry utilizes a vast array of chemicals to enhance the quality and efficiency of its processes. Among these, dispersing agents play a critical role, particularly in the dyeing of synthetic fibers with disperse dyes. While specific research on the direct application of this compound as a primary dispersing agent in textiles is not extensively documented in publicly available literature, the broader class of benzimidazole derivatives has established its utility in this sector. This suggests the potential of this compound for similar applications, grounded in its chemical structure and the known functions of related compounds.

Disperse dyes, which are non-ionic and have low water solubility, require the use of dispersing agents to ensure they form a stable, fine, and uniform aqueous dispersion. This is crucial for achieving level and consistent dyeing results on hydrophobic fibers like polyester, nylon, and acetate (B1210297). A series of compounds with benzimidazole motifs have been utilized in the textile industry as wetting, emulsifying, foaming, or softening agents, as well as dispersants for dyeing. pcbiochemres.com

The fundamental principle of a dispersing agent involves a molecule with both hydrophobic and hydrophilic characteristics. The hydrophobic part of the molecule adsorbs onto the surface of the insoluble dye particle, while the hydrophilic part extends into the aqueous medium, preventing the agglomeration of dye particles through steric and/or electrostatic repulsion.

The structure of this compound, featuring a hydrophobic nine-carbon alkyl (nonyl) chain attached to a more polar benzimidazole core, is consistent with the structural requirements of a surfactant or dispersing agent. The nonyl group provides the necessary hydrophobicity to interact with the non-polar disperse dye molecules, while the benzimidazole ring system, with its nitrogen atoms, can contribute to the hydrophilic character, particularly if modified or in specific formulations.

Research into related compounds supports this potential application. Studies on various 2-alkylthio-benzimidazole derivatives have highlighted their synthesis and surfactant properties. For instance, the synthesis of 1-nonyl-2-(nonylthio)-1H-benzimidazole has been successfully carried out, demonstrating the feasibility of producing such molecules. researchgate.net Furthermore, a range of 1,3-dialkyl-2-alkylthio-1H-benzimidazolium bromides have been synthesized and studied, with their long-chain structures suggesting potential as cationic surfactants. nih.gov Cationic surfactants are known to be effective dispersing agents in certain textile applications.

Below is a table summarizing the properties of related benzimidazole derivatives, which underscores their potential as surface-active agents.

Compound NameApplication/PropertyReference
Benzimidazole DerivativesUsed as dye dispersants and softening agents in the textile industry. pcbiochemres.com
1-nonyl-2-(nonylthio)-1H-benzimidazoleSynthesized as a pale yellow liquid. researchgate.net
1,3-dialkyl-2-alkylthio-1H-benzimidazolium bromidesInvestigated for their surfactant and biological activities. nih.gov
2-thioalkyl-benzimidazole-5-sulphonic acid compoundsPatented for use as surfactants. google.com.na

Future Research Directions and Unexplored Avenues for 2 Nonylthio Benzimidazole Research

The therapeutic potential of the benzimidazole (B57391) scaffold has been a cornerstone of medicinal chemistry for decades. bohrium.com As research continues to evolve, the focus shifts towards overcoming existing limitations and exploring new frontiers. For 2-(nonylthio)benzimidazole and its analogs, future research is poised to leverage cutting-edge technologies and methodologies to enhance its efficacy, understanding, and application. Key areas ripe for exploration include advancing synthetic protocols, deepening mechanistic understanding through systems biology, innovating molecular design, discovering non-traditional applications, and integrating artificial intelligence to accelerate discovery.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(Nonylthio)benzimidazole, and how can reaction conditions be optimized?

The synthesis of benzimidazole derivatives typically involves oxidative condensation or multicomponent reactions. For example, manganese(III) acetate has been used to catalyze the oxidative condensation of substituted 2-hydroxybenzaldehydes and aromatic diamines under mild conditions, achieving yields >70% . For this compound, thiolation of the benzimidazole core using nonylthiol under basic conditions (e.g., K₂CO₃ in DMF) is a plausible route. Optimization should focus on solvent polarity, temperature (80–120°C), and stoichiometric ratios to minimize side products like disulfides.

Q. How can UV-Vis and fluorescence spectroscopy characterize the electronic properties of this compound?

UV-Vis spectroscopy can identify absorption maxima (λmax) related to π→π* transitions in the benzimidazole core and substituent-induced shifts. For example, 2-(hydroxymethyl)benzimidazole shows a red shift (~10 nm) upon DNA binding due to intercalation . Fluorescence studies can reveal excited-state intramolecular proton transfer (ESIPT) behavior, as seen in 2-(2’-hydroxyphenyl)benzimidazole derivatives, where tautomer emission is observed at ~450 nm .

Q. What are the stability considerations for this compound under varying pH and light conditions?

Benzimidazoles with thioether groups are prone to oxidation under acidic or oxidative conditions. Photostability studies on similar compounds (e.g., 2-(2-furyl)benzimidazole) show decomposition under UV light due to radical formation . Storage recommendations include inert atmospheres (N₂), amber glassware, and temperatures <4°C.

Advanced Research Questions

Q. How does this compound interact with biological macromolecules like DNA or proteins?

UV-Vis titration and viscosity measurements can assess binding modes. For instance, 2-(hydroxymethyl)benzimidazole binds DNA via intercalation, with a binding constant of 5.2 × 10⁷ L·mol⁻¹ . Competitive binding assays with ethidium bromide and circular dichroism (CD) spectroscopy are recommended to confirm intercalative vs. groove-binding mechanisms.

Q. What computational methods are suitable for modeling the excited-state behavior of this compound?

Density functional theory (DFT) and time-dependent DFT (TD-DFT) can predict ESIPT dynamics and spectral shifts. Studies on 2-(4-chlorophenyl)benzimidazole used B3LYP/6-311++G(d,p) to simulate terahertz spectra, aligning with experimental data . Principal component global analysis (PCGA) resolves overlapping spectral contributions from ground- and excited-state species .

Q. How does the nonylthio substituent influence the ESIPT mechanism compared to hydroxyl or methyl groups?

The bulky nonylthio group may sterically hinder proton transfer in the excited state. In 2-(2’-hydroxyphenyl)benzimidazole, ESIPT efficiency correlates with substituent electronegativity: hydroxyl groups promote tautomer emission (quantum yield ratio FN/FT = 0.3), while electron-withdrawing groups suppress it . Molecular dynamics simulations can quantify steric effects.

Q. How can researchers resolve contradictions in reported binding constants or spectral data for benzimidazole derivatives?

Principal component analysis (PCA) combined with global fitting (PCGA) effectively deconvolutes overlapping spectral signals. For example, PCA identified three contributing species in 2-(2’-hydroxyphenyl)benzimidazole across pH 1–12, reconciling discrepancies in pKa values . Standardizing solvent polarity and ionic strength (e.g., 0.1 M NaCl for DNA studies) is critical .

Q. What are the comparative effects of para- vs. ortho-substituents on benzimidazole bioactivity?

Substituent position significantly alters interactions. Terahertz spectroscopy and DFT revealed that 2-(4-chlorophenyl)benzimidazole has distinct vibrational modes compared to its ortho-substituted analog due to differences in dipole moment alignment . Bioactivity assays should pair structural analogs to isolate positional effects.

Q. What environmental or toxicity concerns arise from this compound’s persistence or degradation byproducts?

While direct data on this compound is limited, structurally related fungicides like thiabendazole (2-(thiazol-4-yl)benzimidazole) exhibit moderate environmental persistence (t½ >30 days in soil) . High-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) can identify degradation products under UV/oxidizing conditions.

Q. How do solvent polarity and proticity affect the photophysical properties of this compound?

In protic solvents (e.g., methanol), hydrogen bonding stabilizes the enol form, suppressing ESIPT. For 2-(2’-hydroxyphenyl)benzimidazole, tautomer emission dominates in nonpolar solvents (e.g., cyclohexane) but is quenched in water . Solvatochromic shifts can be quantified using the Kamlet-Taft solvent parameters.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.